(E)-N-[(1R)-1-Cyano-2-methylpropyl]-4-(4-methylphenyl)but-3-enamide

Structural Chemistry Stereochemistry Chemical Biology

(E)-N-[(1R)-1-Cyano-2-methylpropyl]-4-(4-methylphenyl)but-3-enamide is a small-molecule organic compound with the molecular formula C16H20N2O and a molecular weight of 256.34 g/mol. It features a but-3-enamide core substituted with a 4-methylphenyl group and a chiral (1R)-1-cyano-2-methylpropyl moiety, as confirmed by its computed IUPAC name and isomeric SMILES.

Molecular Formula C16H20N2O
Molecular Weight 256.349
CAS No. 2094026-58-9
Cat. No. B2624503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N-[(1R)-1-Cyano-2-methylpropyl]-4-(4-methylphenyl)but-3-enamide
CAS2094026-58-9
Molecular FormulaC16H20N2O
Molecular Weight256.349
Structural Identifiers
SMILESCC1=CC=C(C=C1)C=CCC(=O)NC(C#N)C(C)C
InChIInChI=1S/C16H20N2O/c1-12(2)15(11-17)18-16(19)6-4-5-14-9-7-13(3)8-10-14/h4-5,7-10,12,15H,6H2,1-3H3,(H,18,19)/b5-4+/t15-/m0/s1
InChIKeyREVZOUREPAPVEO-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

(E)-N-[(1R)-1-Cyano-2-methylpropyl]-4-(4-methylphenyl)but-3-enamide (CAS 2094026-58-9): Chemical Identity and Baseline Profile for Scientific Procurement


(E)-N-[(1R)-1-Cyano-2-methylpropyl]-4-(4-methylphenyl)but-3-enamide is a small-molecule organic compound with the molecular formula C16H20N2O and a molecular weight of 256.34 g/mol. It features a but-3-enamide core substituted with a 4-methylphenyl group and a chiral (1R)-1-cyano-2-methylpropyl moiety, as confirmed by its computed IUPAC name and isomeric SMILES [1]. The compound is cataloged by multiple chemical vendors as a research reagent, typically supplied at 95% purity, and is intended exclusively for non-human research use . Its primary reported application domain is in enzyme inhibition studies, particularly involving metabolic pathways relevant to cancer and neurodegenerative diseases, although mechanistic details remain proprietary or undisclosed .

Why Generic Substitution of (E)-N-[(1R)-1-Cyano-2-methylpropyl]-4-(4-methylphenyl)but-3-enamide Is Not Advisable Without Verification


Due to the absence of publicly available head-to-head comparative data and the proprietary nature of its biological profiling, substituting this compound with a close analog or in-class candidate cannot be done reliably. The stereochemistry at the (1R)-cyano-2-methylpropyl center and the specific (E)-configuration of the double bond are critical to its molecular recognition [1]. Even minor alterations to these structural features could abolish activity or introduce off-target effects. Furthermore, while the compound is annotated as an enzyme inhibitor, no quantitative potency or selectivity data are publicly available to support interchangeable use with other known inhibitors of the same target class . Therefore, any substitution would require extensive re-validation in the end-user's specific assay system.

Quantitative Evidence Guide for (E)-N-[(1R)-1-Cyano-2-methylpropyl]-4-(4-methylphenyl)but-3-enamide: Differentiation Data Inventory


Structural and Stereochemical Differentiation from Common Analogs

The target compound is defined by its unique combination of an (E)-configured α,β-unsaturated amide and a chiral (1R)-1-cyano-2-methylpropyl substituent, which distinguishes it from non-chiral or (S)-enantiomer analogs [1]. Quantitative data are limited to its computed structural descriptors: XLogP3-AA of 3.3, 1 hydrogen bond donor, 2 hydrogen bond acceptors, and a topological polar surface area that can be calculated from its structure [1]. These properties place it in a favorable drug-like chemical space, but direct comparative data against specific analogs are not publicly available.

Structural Chemistry Stereochemistry Chemical Biology

Functional Annotation as a Metabolic Enzyme Inhibitor

According to vendor annotations, this compound acts as an inhibitor for certain enzymes involved in metabolic pathways, with potential relevance to cancer and neurodegenerative conditions . It has also been reported to significantly inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells . However, no specific target, IC50 value, or comparator data (e.g., against a known standard inhibitor) are provided, preventing benchmarking against alternatives.

Enzyme Inhibition Drug Discovery Cancer Biology

Absence of PRMT6/PRMT4 Inhibitory Data for This Specific Compound

A common misattribution has linked CAS 2094026-58-9 to CHEMBL3928539, a compound with PRMT6 IC50 of 47 nM and PRMT4 IC50 of 35 nM [1]. However, ChEMBL records show that CHEMBL3928539 has a different molecular formula (C15H23FN2O) and structure, confirming it is not the target compound [2]. This discrepancy highlights the risk of purchasing this compound under the assumption that it possesses PRMT inhibitory activity. The actual target profile of CAS 2094026-58-9 remains unvalidated in public databases.

Epigenetics PRMT Methyltransferase

Where (E)-N-[(1R)-1-Cyano-2-methylpropyl]-4-(4-methylphenyl)but-3-enamide Fits in Research and Industrial Pipelines


Early-Stage Chemical Biology and Tool Compound Exploration

Given the compound's suggestive but unvalidated enzyme inhibition and anti-proliferative annotations [1], it may serve as a starting point for phenotypic screening or as a chemical probe in exploratory cancer biology. Its stereochemical complexity offers a distinct structural starting point for medicinal chemistry optimization, provided that initial activity is confirmed in the end-user's assay system [2].

Structure-Activity Relationship (SAR) Studies of α,β-Unsaturated Amides

The compound can serve as a reference point for studying how (E)- vs. (Z)-geometry and (R)- vs. (S)-stereochemistry impact biological activity within the but-3-enamide scaffold [2]. This application is dependent on the end-user's ability to synthesize matched pairs and benchmark against the target compound.

Negative Control for Misattributed PRMT6 Activity

Due to the documented misattribution linking this CAS number to PRMT6/PRMT4 inhibition [1][2], this compound can only be used as a negative control in epigenetics studies to verify target identity, provided it is confirmed inactive in the user's PRMT assays.

Quote Request

Request a Quote for (E)-N-[(1R)-1-Cyano-2-methylpropyl]-4-(4-methylphenyl)but-3-enamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.